molecular formula C22H33N3O2 B6079616 1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone

1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone

Cat. No. B6079616
M. Wt: 371.5 g/mol
InChI Key: CJSNFUHWHBSISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MDMB-4en-PINACA and belongs to the class of synthetic cannabinoids.

Mechanism of Action

MDMB-4en-PINACA acts on the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain, inflammation, and mood. It binds to the CB1 and CB2 receptors in the body, which leads to the activation of various signaling pathways that result in the observed effects.
Biochemical and Physiological Effects:
MDMB-4en-PINACA has been found to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory, anxiolytic, and antipsychotic effects. It has also been shown to affect memory and cognition.

Advantages and Limitations for Lab Experiments

MDMB-4en-PINACA has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on MDMB-4en-PINACA, including:
1. Further investigation of its potential therapeutic applications in the treatment of chronic pain and inflammation.
2. Exploration of its effects on the endocannabinoid system and its interactions with other signaling pathways in the body.
3. Development of more selective and potent analogs of MDMB-4en-PINACA for use in research and potential therapeutic applications.
4. Investigation of its potential use as a tool in neuroscience research for studying the endocannabinoid system and its effects on brain function.
In conclusion, MDMB-4en-PINACA is a promising compound with potential applications in various fields. Its mechanism of action and physiological effects have been extensively studied, and there are several future directions for research on this compound. However, it is important to note that further research is needed to fully understand its potential benefits and limitations.

Synthesis Methods

MDMB-4en-PINACA is synthesized by a multi-step process that involves the reaction of several chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. The final product is obtained through purification and isolation steps.

Scientific Research Applications

MDMB-4en-PINACA has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. It has been found to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

1-[4-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-4-oxobutyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-23(17-13-19-8-3-2-4-9-19)20-10-5-16-25(18-20)22(27)12-7-15-24-14-6-11-21(24)26/h2-4,8-9,20H,5-7,10-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSNFUHWHBSISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)CCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{3-[Methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone

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